molecular formula C16H14N2O B3032548 2,5-Bis(2-methylphenyl)-1,3,4-oxadiazole CAS No. 22020-68-4

2,5-Bis(2-methylphenyl)-1,3,4-oxadiazole

Cat. No.: B3032548
CAS No.: 22020-68-4
M. Wt: 250.29 g/mol
InChI Key: PMGVHHSGIQBGCK-UHFFFAOYSA-N
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Description

2,5-Bis(2-methylphenyl)-1,3,4-oxadiazole is an organic compound belonging to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is known for its unique electronic properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(2-methylphenyl)-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 2-methylbenzhydrazide with 2-methylbenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification process may involve recrystallization or chromatography to obtain high-purity this compound.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, where substituents on the phenyl rings can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted phenyl compounds.

Scientific Research Applications

2,5-Bis(2-methylphenyl)-1,3,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its excellent electron-transport properties.

Mechanism of Action

The mechanism of action of 2,5-Bis(2-methylphenyl)-1,3,4-oxadiazole depends on its application. In electronic materials, its unique electronic structure facilitates efficient electron transport. In biological systems, it may interact with specific enzymes or receptors, leading to its observed antimicrobial or anticancer effects. The exact molecular targets and pathways can vary based on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

  • 2,5-Bis(4-methylphenyl)-1,3,4-oxadiazole
  • 2,5-Bis(2-chlorophenyl)-1,3,4-oxadiazole
  • 2,5-Bis(2-nitrophenyl)-1,3,4-oxadiazole

Comparison: 2,5-Bis(2-methylphenyl)-1,3,4-oxadiazole is unique due to the presence of methyl groups on the phenyl rings, which can influence its electronic properties and reactivity. Compared to its analogs with different substituents, it may exhibit different solubility, stability, and biological activity profiles. For instance, the presence of electron-withdrawing groups like nitro can enhance its electron-transport properties, while electron-donating groups like methyl can increase its stability and solubility in organic solvents.

Properties

IUPAC Name

2,5-bis(2-methylphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-11-7-3-5-9-13(11)15-17-18-16(19-15)14-10-6-4-8-12(14)2/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMGVHHSGIQBGCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(O2)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70176488
Record name 1,3,4-Oxadiazole, 2,5-bis(2-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70176488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22020-68-4
Record name 2,5-Bis(2-methylphenyl)-1,3,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22020-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,4-Oxadiazole, 2,5-bis(2-methylphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022020684
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC90470
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90470
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3,4-Oxadiazole, 2,5-bis(2-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70176488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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